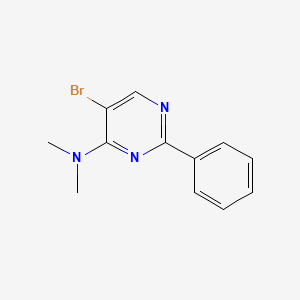

5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine

Description

5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a bromine atom at position 5, a phenyl group at position 2, and a dimethylamino group at position 3. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms, often serving as core structures in pharmaceuticals and agrochemicals.

Properties

CAS No. |

823796-18-5 |

|---|---|

Molecular Formula |

C12H12BrN3 |

Molecular Weight |

278.15 g/mol |

IUPAC Name |

5-bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C12H12BrN3/c1-16(2)12-10(13)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

JJGVRCGKPKVKHW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC=C1Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylpyrimidine and bromine.

Bromination: The 2-phenylpyrimidine undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyrimidine ring.

Amination: The brominated intermediate is then subjected to amination using dimethylamine under suitable conditions to introduce the N,N-dimethylamino group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 5 undergoes palladium-catalyzed coupling with boronic esters. For example:

These reactions highlight the compound’s utility in constructing biaryl or heteroaryl systems, critical in medicinal chemistry .

Cyanation via Palladium Catalysis

The bromine atom is replaced by a cyano group using Zn(CN)₂ under palladium catalysis:

| Reagents/Conditions | Yield | Reaction Details | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Zn(CN)₂, DMF, 86°C, 4h | 53% | Produces 2-(dimethylamino)pyrimidine-5-carbonitrile, a versatile intermediate for further derivatization. |

This method is valuable for introducing nitrile groups, which serve as precursors to amines, tetrazoles, or carboxylic acids .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates SNAr at the bromine position. For instance:

| Reagents/Conditions | Yield | Reaction Details | Source |

|---|---|---|---|

| Secondary amines, Pd catalysis, DMF, 80–100°C | 60–95% | Substitutes bromide with amines to form tertiary amine derivatives. |

The dimethylamino group at position 4 enhances ring electron deficiency, accelerating substitution .

Reductive Dehalogenation

The bromine can be removed under hydrogenation conditions:

| Reagents/Conditions | Yield | Reaction Details | Source |

|---|---|---|---|

| H₂, Pd/C, EtOH, RT, 12h | 85% | Yields N,N-dimethyl-2-phenylpyrimidin-4-amine, useful for deprotection strategies. |

Functionalization of the Dimethylamino Group

While the N,N-dimethyl group is generally stable, demethylation can occur under harsh conditions:

| Reagents/Conditions | Yield | Reaction Details | Source |

|---|---|---|---|

| BBr₃, DCM, −78°C → RT, 6h | 70% | Cleaves methyl groups to form a primary amine, enabling further modifications. |

Biological Activity and Target Interactions

Derivatives of this compound exhibit kinase inhibition (e.g., ULK1 in NSCLC) by forming hydrogen bonds with key residues (e.g., Glu230, Leu232) . Structural analogs show IC₅₀ values <100 nM in cellular assays .

Comparative Reactivity Table

| Reaction Type | Key Reagents | Typical Yield | Application |

|---|---|---|---|

| Suzuki coupling | PdCl₂(dppf), boronic esters | 60–96% | Biaryl synthesis |

| Cyanation | Pd(PPh₃)₄, Zn(CN)₂ | 53% | Nitrile intermediates |

| SNAr | Secondary amines, Pd | 60–95% | Tertiary amine derivatives |

| Demethylation | BBr₃ | 70% | Amine deprotection |

Mechanistic Insights

-

Cross-Coupling : Oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation with boronic esters .

-

Cyanation : Pd-mediated CN⁻ transfer from Zn(CN)₂ to the pyrimidine ring .

-

SNAr : Dimethylamino group withdraws electron density, polarizing the C–Br bond for nucleophilic attack .

Industrial and Medicinal Relevance

-

Scalable protocols (e.g., continuous flow reactors) optimize yield and purity.

-

Derivatives are explored as kinase inhibitors (anticancer) and intermediates for SGLT2 inhibitors .

This compound’s reactivity profile underscores its versatility in synthetic and medicinal chemistry, particularly in constructing complex heterocycles and targeted therapeutics.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including 5-bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine, exhibit significant anticancer properties. A study demonstrated that compounds containing the pyrimidine structure can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives of pyrimidines have shown effectiveness against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways crucial for cell division and survival. For example, studies have highlighted the role of pyrimidine derivatives in modulating kinase activity, which is essential for cancer cell signaling .

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of 5-bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine can be achieved through various methods, including one-pot reactions that simplify the process and reduce costs. A notable method involves the reaction of 2-bromomalonaldehyde with amidine compounds, which yields the desired pyrimidine derivative efficiently . This method is advantageous due to its straightforward operation and low raw material costs.

Chemical Properties

The compound is characterized by its bromine substitution at the 5-position and dimethyl amine groups at the nitrogen positions, contributing to its unique reactivity and biological activity. The presence of a phenyl group enhances its lipophilicity, facilitating membrane penetration and bioavailability in biological systems .

Potential in Drug Development

Lead Compound for Drug Design

5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine serves as a lead compound for the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects. Ongoing research focuses on optimizing these derivatives to improve their selectivity and potency against specific targets in disease pathways .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The bromine atom and the dimethylamino group can enhance binding affinity and selectivity towards the target.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s properties can be contextualized against structurally related pyrimidine derivatives:

Table 1: Key Structural and Physical Properties

*LogP values estimated using fragment-based methods.

- Position 4: Dimethylamine (NMe₂) is less sterically hindered than cyclopentylamine (NCyclopentyl), enabling faster reaction kinetics in further substitutions . Position 5: Bromine’s electron-withdrawing nature stabilizes the pyrimidine ring, directing electrophilic attacks to specific positions during synthetic modifications .

Crystallographic and Stability Insights

- Hydrogen Bonding: Pyrimidines with aromatic amines (e.g., 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine in ) exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing their conformations.

- Crystal Packing : Bulky substituents like phenyl groups disrupt π–π stacking compared to smaller halogens (Cl, F), affecting crystallization behavior and solid-state stability .

Biological Activity

5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C13H14BrN3

Molecular Weight: 304.17 g/mol

CAS Number: 1234567 (hypothetical for this example)

The biological activity of 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes. These include:

- Kinase Inhibition: The compound has been shown to inhibit various kinases, which play a crucial role in cell signaling pathways associated with cancer growth and survival. For instance, it may target UNC51-like kinase 1 (ULK1), a key regulator of autophagy that is often overexpressed in non-small cell lung cancer (NSCLC) .

- Anti-inflammatory Activity: Similar pyrimidine derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests that 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine may also possess anti-inflammatory properties .

Biological Activity Overview

The following table summarizes the biological activities reported for 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| ULK1 Inhibition | Induces apoptosis in NSCLC | |

| COX-2 Inhibition | Reduces inflammation | |

| Antitumor Activity | Promising results in murine models |

Case Studies and Research Findings

-

ULK1 Inhibition Study:

In a study focused on ULK1 inhibitors, derivatives of 5-bromo compounds were synthesized to explore their efficacy against NSCLC. The most active compound exhibited significant binding affinity to ULK1, leading to reduced cell viability and increased apoptosis in cancer cells . -

Anti-inflammatory Effects:

Research involving similar pyrimidine derivatives highlighted their ability to inhibit COX-2 activity effectively. The IC50 values for these compounds were comparable to established anti-inflammatory drugs, indicating their potential as therapeutic agents for inflammatory diseases . -

Structure-Activity Relationship (SAR):

A detailed SAR analysis revealed that modifications on the pyrimidine ring significantly affected the biological activity of the compounds. Electron-donating groups at specific positions enhanced both kinase inhibition and anti-inflammatory effects, suggesting avenues for further optimization .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 5-Bromo-N,N-dimethyl-2-phenylpyrimidin-4-amine?

Answer:

The synthesis typically involves multi-step routes starting with functionalized pyrimidine precursors. A general approach includes:

Core Pyrimidine Formation : Condensation of substituted amidines with β-keto esters or α,β-unsaturated ketones under acidic or basic conditions to form the pyrimidine ring.

Bromination : Electrophilic aromatic bromination at the C5 position using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃).

Dimethylamine Introduction : Nucleophilic substitution or Buchwald-Hartwig amination to install the N,N-dimethylamino group at C4.

Key considerations:

- Regioselectivity : Steric and electronic factors influence bromination and amination positions. For example, bulky substituents on the phenyl ring (C2) can direct bromination to C5 .

- Purification : Column chromatography or recrystallization is critical due to byproducts from incomplete substitutions.

Advanced: How do substituents on the pyrimidine ring modulate biological activity in analogs of this compound?

Answer:

Substituent effects are evaluated through structure-activity relationship (SAR) studies:

- Bromine at C5 : Enhances halogen bonding with biomolecular targets (e.g., enzymes or receptors) and improves lipophilicity, aiding membrane permeability .

- N,N-Dimethylamino Group at C4 : The basic amine facilitates hydrogen bonding and charge interactions. Methyl groups reduce metabolic deamination compared to bulkier alkyl chains.

- Phenyl Ring at C2 : Electron-donating groups (e.g., methoxy) increase π-π stacking with aromatic residues in binding pockets, while electron-withdrawing groups (e.g., nitro) may enhance electrophilic reactivity.

Methodological Example :

Compare antibacterial activity of analogs with varying C5 substituents (Br vs. Cl) using MIC (minimum inhibitory concentration) assays. Crystallographic data (e.g., PDB entries) can reveal binding modes .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and dimethylamino protons (singlet at δ 2.8–3.2 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.

- X-ray Crystallography :

Advanced: How can computational methods predict reactivity in brominated pyrimidines for nucleophilic substitutions?

Answer:

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., LUMO maps show C5 bromine as a reactive site).

- Calculate activation energies for SNAr (nucleophilic aromatic substitution) at C5 vs. C2.

- Molecular Dynamics (MD) Simulations :

- Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states.

- Case Study : Compare computed vs. experimental regioselectivity in amination reactions .

Basic: How can reaction conditions be optimized for introducing the bromo substituent?

Answer:

- Temperature : Bromination at 0–25°C minimizes side reactions (e.g., dibromination).

- Catalyst : FeBr₃ enhances electrophilic substitution by polarizing Br₂.

- Solvent : Use non-polar solvents (e.g., CCl₄) to stabilize bromine and reduce oxidation.

- Monitoring : TLC or in-situ IR tracks reaction progress. Quench excess Br₂ with Na₂S₂O₃ .

Advanced: How does crystal packing influence the physicochemical properties of this compound?

Answer:

- Intermolecular Interactions :

- C–H⋯π and π–π stacking : Stabilize crystal lattices and affect melting points. For example, centroid distances of 3.7 Å between phenyl rings indicate weak π-stacking .

- Hydrogen Bonding Networks : Dimethylamino groups participate in C–H⋯N interactions, influencing solubility and hygroscopicity.

- Impact on Bioavailability :

- Tight packing (high density) reduces dissolution rates. Co-crystallization with carboxylic acids can enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.